methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate: is a bioactive chemical compound with the molecular formula C20H29NO6S and a molecular weight of 411.51 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate typically involves the reaction of m-anisidine with 4-((5-(benzyloxy)pentyl)oxy)-methanesulfonate under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, sulfate
- m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, phosphate
- m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, nitrate
Uniqueness
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
15382-85-1 |
---|---|
Molecular Formula |
C20H29NO6S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium |
InChI |
InChI=1S/C19H25NO3.CH4O3S/c1-21-19-14-17(20)10-11-18(19)23-13-7-3-6-12-22-15-16-8-4-2-5-9-16;1-5(2,3)4/h2,4-5,8-11,14H,3,6-7,12-13,15,20H2,1H3;1H3,(H,2,3,4) |
InChI Key |
LXSSZWXGUWVFKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[NH3+])OCCCCCOCC2=CC=CC=C2.CS(=O)(=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)[NH3+])OCCCCCOCC2=CC=CC=C2.CS(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.